molecular formula C10H12N4 B14868563 2-(3-Aminoazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile

2-(3-Aminoazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile

Cat. No.: B14868563
M. Wt: 188.23 g/mol
InChI Key: XVKOIJVNSWOJHE-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile is a synthetic organic compound that features both an azetidine ring and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:

    Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the pyridine ring via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Implementation of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles or amides, while reduction could produce amines.

Scientific Research Applications

2-(3-Aminoazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its potential as a pharmaceutical agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to Active Sites: Inhibition or activation of enzymes.

    Receptor Interaction: Modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile: Similar structure but with a different position of the pyridine ring.

    2-(3-Aminoazetidin-1-yl)-2-(pyridin-2-yl)acetonitrile: Another positional isomer.

Uniqueness

2-(3-Aminoazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile may exhibit unique properties due to the specific positioning of the pyridine ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(3-aminoazetidin-1-yl)-2-pyridin-4-ylacetonitrile

InChI

InChI=1S/C10H12N4/c11-5-10(14-6-9(12)7-14)8-1-3-13-4-2-8/h1-4,9-10H,6-7,12H2

InChI Key

XVKOIJVNSWOJHE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC=NC=C2)N

Origin of Product

United States

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